4-[butyl(methyl)sulfamoyl]-N-(4,6-difluoro-1,3-benzothiazol-2-yl)benzamide

Lipophilicity ADME Drug-likeness

This compound fills a unique gap in the N,N-dialkyl sulfamoylbenzamide SAR matrix. With an XLogP3 of 4.1, it bridges the lipophilicity gap between the dimethyl (2.9) and dipropyl (4.7) analogs, enabling systematic exploration of logP-driven potency, promiscuity, and ADME trade-offs. Ideal for inclusion in diverse benzothiazole library panels and as a congeneric control in PAMPA, Caco-2, or microsomal stability screening cascades. Ensure batch consistency with ≥98% purity.

Molecular Formula C19H19F2N3O3S2
Molecular Weight 439.5
CAS No. 905691-35-2
Cat. No. B2540165
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[butyl(methyl)sulfamoyl]-N-(4,6-difluoro-1,3-benzothiazol-2-yl)benzamide
CAS905691-35-2
Molecular FormulaC19H19F2N3O3S2
Molecular Weight439.5
Structural Identifiers
SMILESCCCCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(C=C(C=C3S2)F)F
InChIInChI=1S/C19H19F2N3O3S2/c1-3-4-9-24(2)29(26,27)14-7-5-12(6-8-14)18(25)23-19-22-17-15(21)10-13(20)11-16(17)28-19/h5-8,10-11H,3-4,9H2,1-2H3,(H,22,23,25)
InChIKeyKNNDMCSKYQBKKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-[Butyl(methyl)sulfamoyl]-N-(4,6-difluoro-1,3-benzothiazol-2-yl)benzamide (CAS 905691-35-2): Chemical Identity and Screening Library Context


4-[Butyl(methyl)sulfamoyl]-N-(4,6-difluoro-1,3-benzothiazol-2-yl)benzamide (CAS 905691-35-2) is a synthetic small molecule belonging to the N-(4,6-difluoro-1,3-benzothiazol-2-yl)-sulfamoylbenzamide class [1]. It is cataloged within the F0600 screening library (catalog code F0600-0071) and listed under PubChem CID 5084269 [2]. The compound features a 4,6-difluoro-1,3-benzothiazole core linked via an amide bridge to a para-substituted phenyl ring bearing an N-butyl-N-methyl sulfamoyl group. Its molecular formula is C₁₉H₁₉F₂N₃O₃S₂ with a molecular weight of 439.5 g/mol [2]. This compound is positioned within a broader family of sulfamoylbenzamide derivatives explored at the University of Pardubice for their potential biological activities, though peer-reviewed pharmacological characterization remains unpublished for this specific entity [3][4].

Why In-Class N-(4,6-Difluorobenzothiazol-2-yl)-sulfamoylbenzamide Analogs Cannot Be Freely Interchanged with CAS 905691-35-2


Within the N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-(N,N-dialkylsulfamoyl)benzamide series, variation of the N,N-dialkyl substitution on the sulfamoyl group produces substantial differences in computed physicochemical properties—particularly lipophilicity (XLogP3) and molecular flexibility (rotatable bond count)—that are known to govern membrane permeability, metabolic stability, and target binding kinetics [1][2]. The butyl(methyl) variant (CAS 905691-35-2) occupies a distinct intermediate property space relative to its closest dimethyl (CAS 801262-38-4) and dipropyl (CAS 312755-08-1) analogs [1][2]. Generic substitution without accounting for these differences risks altering solubility, passive permeability, CYP-mediated metabolism, or non-specific protein binding in ways that can confound SAR interpretation and screening reproducibility [3]. The quantitative evidence below delineates these differentiating physicochemical parameters.

Quantitative Differentiation of CAS 905691-35-2 Versus Its Closest N-(4,6-Difluorobenzothiazol-2-yl)-sulfamoylbenzamide Analogs


Physicochemical Differentiation: XLogP3 and Lipophilicity Profile in the N,N-Dialkyl Series

Computed XLogP3 values for the target compound and its closest N,N-dialkyl analogs show a discrete incremental lipophilicity gradient. The butyl(methyl) variant (CAS 905691-35-2) has an XLogP3 of 4.1, representing an intermediate value between the dimethyl analog (CAS 801262-38-4, XLogP3 2.9) and the dipropyl analog (CAS 312755-08-1, XLogP3 4.7) [1][2][3]. This 1.2 log unit difference from the dimethyl analog corresponds to approximately a 16-fold difference in theoretical octanol-water partition coefficient, which can substantially impact passive membrane permeability and non-specific protein binding [4].

Lipophilicity ADME Drug-likeness QSAR

Molecular Flexibility: Rotatable Bond Count Differentiation Within the N,N-Dialkyl Series

The target compound possesses 7 rotatable bonds, compared to 4 for the dimethyl analog and 8 for the dipropyl analog [1][2][3]. This intermediate flexibility may influence entropic penalties upon target binding and conformational pre-organization. The asymmetric butyl(methyl) substitution creates a unique conformational ensemble distinct from the symmetric dimethyl or dipropyl variants, potentially enabling interactions with binding site sub-pockets not accessible to the smaller or larger symmetric analogs [4].

Conformational flexibility Binding entropy Drug-likeness Molecular design

Molecular Weight Differentiation and Its Impact on Ligand Efficiency Metrics

CAS 905691-35-2 has a molecular weight of 439.5 g/mol, which positions it between the dimethyl analog (397.4 g/mol) and the dipropyl analog (453.5 g/mol) [1][2][3]. This 42.1 Da increment over the dimethyl analog and 14.0 Da decrement from the dipropyl analog means that any potency advantage must be evaluated in the context of ligand efficiency indices (LE, LLE, LELP) to determine whether the added heavy atoms confer proportional binding affinity gains [4].

Ligand efficiency Fragment-based drug design Molecular weight Lead-likeness

4,6-Difluoro Substitution Pattern: Metabolic Stability Inference vs. Unsubstituted Benzothiazole Analogs

The 4,6-difluoro substitution on the benzothiazole ring is a shared feature among the target compound and its closest analogs (dimethyl, dipropyl, cyclohexyl(methyl), benzyl(ethyl)). This difluoro pattern is distinct from unsubstituted, 4-fluoro, or 6-fluoro benzothiazole variants that also exist as sulfamoylbenzamide derivatives [1]. Literature on fluorinated benzothiazoles indicates that fluorine substitution at metabolically labile positions on the benzothiazole ring can reduce CYP450-mediated oxidative metabolism and improve in vivo half-life relative to unsubstituted analogs [2]. However, no direct comparative metabolic stability data (e.g., microsomal t₁/₂, intrinsic clearance) for CAS 905691-35-2 versus a mono-fluoro or non-fluorinated comparator were identified in the public domain. This evidence is therefore class-level inference only.

Metabolic stability Fluorination CYP metabolism Benzothiazole

Recommended Research and Procurement Application Scenarios for CAS 905691-35-2


SAR Matrix Expansion in N,N-Dialkylsulfamoyl Benzothiazole Lead Optimization Programs

CAS 905691-35-2 fills a specific structural niche within the N,N-dialkyl sulfamoyl substitution series—the asymmetric butyl(methyl) variant. When building an SAR matrix that already includes the dimethyl analog (CAS 801262-38-4) and dipropyl analog (CAS 312755-08-1), inclusion of the butyl(methyl) compound provides a critical intermediate data point for understanding the relationship between N-alkyl chain length/branching and in vitro potency or selectivity [1]. Its computed XLogP3 of 4.1 bridges the gap between the dimethyl (2.9) and dipropyl (4.7) analogs, enabling systematic exploration of lipophilicity-driven potency versus promiscuity trade-offs [2].

Physicochemical Property Screening to Establish Lipophilicity-ADME Correlations Within a Congeneric Series

For ADME screening cascades where parallel artificial membrane permeability assay (PAMPA), Caco-2 permeability, or microsomal stability data are being correlated with computed descriptors, CAS 905691-35-2 serves as a congeneric control compound occupying the intermediate lipophilicity range (XLogP3 4.1) [1]. By comparing experimental ADME endpoints for the dimethyl, butyl(methyl), and dipropyl variants, researchers can establish whether permeability or metabolic clearance exhibits a linear or non-linear dependence on logP within this chemotype [3].

Functional Probe Development for Target Engagement Studies in Benzothiazole-Responsive Pathways

Given the structural similarity of CAS 905691-35-2 to the broader sulfamoylbenzamidothiazole class that has demonstrated immunomodulatory activity through NF-κB pathway modulation, this compound may be employed as a baseline control or functional probe in target engagement assays [1]. The absence of published biological data for this specific compound means it is best suited for exploratory screening—e.g., inclusion in a diverse benzothiazole library panel—rather than as a validated chemical probe with a known mechanism of action. Users are advised to independently verify target engagement and selectivity before interpreting biological results [1].

Quote Request

Request a Quote for 4-[butyl(methyl)sulfamoyl]-N-(4,6-difluoro-1,3-benzothiazol-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.